4-tert-Octylphenol-ring-13C6 solution
Overview
Description
Synthesis Analysis
The synthesis of 4-t-OP and its derivatives has been explored through various chemical pathways, including the Kumada cross-coupling reactions. These reactions involve the coupling of iodophenols with Grignard reagents, leading to the formation of substituted phenols with specific backbones, indicative of the versatility of 4-t-OP synthesis techniques (Solea, Olaru, Silvestru, & Raț, 2014).
Molecular Structure Analysis
The molecular structure of 4-t-OP is characterized by its tert-octyl group attached to a phenol ring. Advanced structural analyses, such as X-ray diffraction, have elucidated detailed features of similar compounds, revealing intricate details about their bonding, geometry, and electronic properties. These studies are crucial for understanding the reactivity and interactions of 4-t-OP at the molecular level (Carreño, Gacitúa, Molins, & Arratia‐Pérez, 2017).
Chemical Reactions and Properties
4-t-OP undergoes various chemical reactions, including photodegradation, which is a critical pathway for its environmental breakdown. Studies have shown that 4-t-OP can be degraded efficiently through advanced oxidation processes (AOPs), involving photodegradation mechanisms in the presence of Fe(III), leading to its mineralization and the formation of less harmful products (Wu, Yuan, Wei, Zhang, & Li, 2012).
Physical Properties Analysis
The physical properties of 4-t-OP, such as solubility, melting point, and boiling point, are essential for its application in industrial processes. The determination of 4-t-OP in various matrices, including water samples, has been achieved through sensitive analytical methods, highlighting its trace-level detection capabilities and the influence of its physical properties on environmental persistence (Kawaguchi et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-t-OP, particularly its role as an endocrine disruptor, have been the subject of extensive research. Its ability to interfere with hormonal functions poses significant health risks to humans and wildlife. The biodegradation pathways of 4-t-OP, involving microbial action, offer insights into its removal from the environment and the transformation products formed during this process (Rajendran, Huang, Lin, & Kirschner, 2017).
Scientific Research Applications
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Scientific Field: Analytical Chemistry
- Application Summary : 4-tert-Octylphenol-ring-13C6 (4-TOP-13C6) is an organic compound commonly utilized in scientific investigations as a stable isotopic tracer . It is employed in the form of a solution labeled with six carbon-13 isotopes .
- Methods of Application : This solution serves as a reliable isotopic tracer, enabling researchers to monitor the metabolic pathways of diverse organisms .
- Results or Outcomes : The use of this compound as a tracer allows for precise tracking and quantification of various chemical reactions and processes .
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Scientific Field: Environmental Science
- Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .
- Methods of Application : The compound is used in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
- Results or Outcomes : The use of this compound in SPME-GC-MS allows for the accurate detection and quantification of NP and OP ethoxylates in various environmental samples .
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Scientific Field: Chromatography Standards
- Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used as an analytical standard in chromatography .
- Methods of Application : The solution is used in various chromatography techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
- Results or Outcomes : The use of this compound as a standard allows for the accurate identification and quantification of various substances in a sample .
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Scientific Field: Synthesis of Alkylphenol Ethoxylates
- Application Summary : Alkylphenols such as 4-tert-Octylphenol-ring-13C6 are starting materials for the synthesis of alkylphenol ethoxylates .
- Methods of Application : These compounds are widely used as nonionic surfactants, dispersive agents in paper and leather manufacturing, emulsifiers for pesticide formulations, and as auxiliary agents for drilling and flotation .
- Results or Outcomes : The use of this compound in the synthesis of alkylphenol ethoxylates contributes to the production of a wide range of industrial products .
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Scientific Field: Synthesis of Alkylphenol Diethoxylates
- Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used as a starting material for the synthesis of alkylphenol diethoxylates .
- Methods of Application : These compounds are widely used as nonionic surfactants, dispersive agents in paper and leather manufacturing, emulsifiers for pesticide formulations, and as auxiliary agents for drilling and flotation .
- Results or Outcomes : The use of this compound in the synthesis of alkylphenol diethoxylates contributes to the production of a wide range of industrial products .
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Scientific Field: Environmental Analysis
- Application Summary : 4-tert-Octylphenol-ring-13C6 solution is used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .
- Methods of Application : The compound is used in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
- Results or Outcomes : The use of this compound in SPME-GC-MS allows for the accurate detection and quantification of NP and OP ethoxylates in various environmental samples .
properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6+1,7+1,8+1,9+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-UJYFPCGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676079 | |
Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Octylphenol-13C6 | |
CAS RN |
1173020-24-0 | |
Record name | 4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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